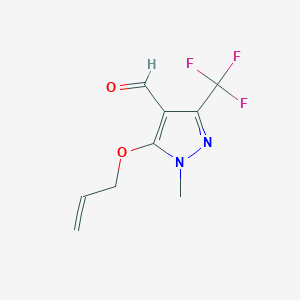

![molecular formula C9H7BrN2O B3035250 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 30493-41-5](/img/structure/B3035250.png)

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

Vue d'ensemble

Description

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound with the CAS Number: 30493-41-5. It has a molecular weight of 239.07 and its IUPAC name is 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone . It is typically stored in a dry environment at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone involves a mixture of 6-bromo-3-iodoimidazo[1,2-alpha]pyridine, 1-ethoxyvinyltri-n-butyltin, and dichlorobis(triphenylphosphine)-palladium(II) in 1,4-dioxane . The mixture is heated to 100°C in a sealed tube for 16 hours. After cooling, it is diluted with ethyl acetate, filtered through a pad of silica gel, and concentrated under reduced pressure .Molecular Structure Analysis

The InChI code for 1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is 1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 . This indicates that the compound contains 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone is a solid compound . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.12, indicating its lipophilicity . The compound is soluble, with a solubility of 0.113 mg/ml .Applications De Recherche Scientifique

Organic Syntheses

6-Bromoimidazo[1,2-a]pyridine: finds utility in organic synthesis. Researchers use it as a building block to create more complex molecules. For instance, it serves as a precursor for the synthesis of other heterocyclic compounds. The bromine atom at the 6-position allows for diverse functionalization, making it a versatile starting material.

a. Drug Design: Researchers explore derivatives of 6-bromoimidazo[1,2-a]pyridine to design novel drugs. By modifying its structure, they aim to develop compounds with improved pharmacological properties. For example, it has been investigated as a scaffold for kinase inhibitors.

b. Kinase Inhibition: Kinases are enzymes involved in cell signaling pathways. Inhibiting specific kinases can disrupt downstream signaling and induce apoptosis (cell death) in cancer cells. Studies have explored 6-bromoimidazo[1,2-a]pyridine derivatives as potential kinase inhibitors, including those targeting ROR1 and Aurora kinases .

c. PI3K Pathway Modulation: Aberrant activation of the phosphatidylinositol 3-kinase (PI3K) pathway is associated with cancer progression. Researchers have investigated PI3K inhibitors for cancer treatment. While not directly mentioned for this compound, it’s an area of interest .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are important cns agents, acting as potential sedatives, anticonvulsants, anxiolytics, and hypnotics .

Mode of Action

Compounds of the imidazo[1,2-a]pyridine class generally interact with their targets to produce sedative, anticonvulsant, anxiolytic, and hypnotic effects .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines can influence various biochemical pathways related to the central nervous system .

Result of Action

Compounds of the imidazo[1,2-a]pyridine class are known to produce sedative, anticonvulsant, anxiolytic, and hypnotic effects .

Propriétés

IUPAC Name |

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVXKYXTMIQMPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2N1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259168 | |

| Record name | 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone | |

CAS RN |

30493-41-5 | |

| Record name | 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30493-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromimidazo[1,2-a]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035168.png)

![Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B3035170.png)

![dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate](/img/structure/B3035173.png)

![[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3035174.png)

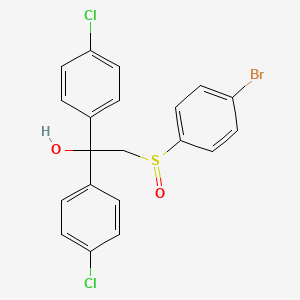

![2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035176.png)

![2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B3035177.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B3035178.png)

![1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol](/img/structure/B3035179.png)

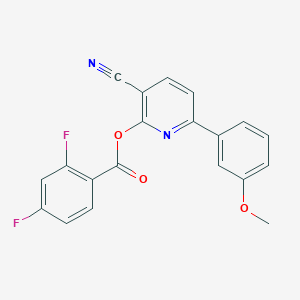

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-methyl-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035185.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3035187.png)

![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3035188.png)